Bretylium - 59-41-6

Bretylium

Catalog Number: EVT-406273
CAS Number: 59-41-6
Molecular Formula: C11H17BrN+
Molecular Weight: 243.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bretylium is a quaternary ammonium cation having 2-bromobenzyl, ethyl and two methyl groups attached to the nitrogen. It blocks noradrenaline release from the peripheral sympathetic nervous system, and is used in emergency medicine, cardiology, and other specialties for the acute management of ventricular tachycardia and ventricular fibrillation. It has a role as an adrenergic antagonist, an anti-arrhythmia drug and an antihypertensive agent.
Bretylium blocks the release of noradrenaline from the peripheral sympathetic nervous system, and is used in emergency medicine, cardiology, and other specialties for the acute management of ventricular tachycardia and ventricular fibrillation. The primary mode of action for bretylium is thought to be inhibition of voltage-gated K(+) channels. Recent evidence has shown that bretylium may also inhibit the Na,K-ATPase by binding to the extracellular K-site.
Source and Classification

Bretylium tosylate is synthesized from 2-bromobenzyl chloride and ethyldimethylamine, followed by reaction with p-toluenesulfonic acid. The compound is classified under quaternary ammonium compounds due to its structure, which includes a positively charged nitrogen atom bonded to four carbon-containing groups. Its chemical identification is denoted by the CAS number 61-75-6.

Synthesis Analysis

Methods and Technical Details

Bretylium tosylate can be synthesized through several steps:

  1. Formation of Quaternary Ammonium Salt: The synthesis begins with the reaction of 2-bromobenzyl chloride with ethyldimethylamine, resulting in the formation of a bromobenzyl quaternary ammonium compound.
  2. Reaction with P-Toluenesulfonic Acid: The resulting quaternary ammonium salt is then treated with p-toluenesulfonic acid to yield bretylium tosylate.

In industrial settings, bretylium is produced by forming a slurry with acetone and ethyl acetate, followed by filtration to achieve a high purity level (≥99.5%) .

Molecular Structure Analysis

Structure and Data

Bretylium tosylate has a molecular formula of C18H24BrNO3S and a molecular weight of approximately 414.4 g/mol . The structure includes:

  • A bromobenzyl moiety
  • A dimethylamino group
  • A tosylate group (p-toluenesulfonate)

This arrangement allows bretylium to interact effectively with adrenergic receptors in the body.

Chemical Reactions Analysis

Reactions and Technical Details

Bretylium tosylate participates in various chemical reactions:

  1. Oxidation: Under specific conditions, bretylium can be oxidized to form different oxidation products.
  2. Reduction: It can undergo reduction reactions, yielding corresponding reduced forms.
  3. Substitution: The bromine atom in bretylium can be substituted with other functional groups using appropriate reagents such as nucleophiles .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

The primary mechanism of action for bretylium involves the inhibition of voltage-gated potassium channels and interference with adrenergic neurotransmission. By blocking the release of norepinephrine from sympathetic nerve endings, bretylium stabilizes cardiac electrical activity, making it effective in treating arrhythmias .

Experimental studies have shown that bretylium selectively accumulates in sympathetic ganglia and postganglionic adrenergic neurons, enhancing its effectiveness as an antiarrhythmic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bretylium tosylate exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Solubility: Exhibits solubility greater than 62.2 µg/mL at physiological pH (7.4) .
  • Storage Conditions: Recommended to be stored under inert gas in a cool, dark place (<15°C) due to its air sensitivity .

These properties are crucial for its formulation and administration in clinical settings.

Applications

Scientific Uses

Introduction to Bretylium: Definition and Historical Context

Chemical Identity and Pharmacological Classification

Bretylium tosylate is a bromobenzyl quaternary ammonium compound with the chemical name N-(2-bromobenzyl)-N,N-dimethylethanaminium and molecular formula C₁₁H₁₇BrN⁺. Its molecular weight is 243.168 g·mol⁻¹, and it exists as a white, crystalline powder with extreme bitterness and high solubility in both water and alcohol [3] [5] [8]. As a quaternary ammonium compound, bretylium carries a permanent positive charge, influencing its distribution and pharmacological activity.

Bretylium is classified as a class III antiarrhythmic agent under the Vaughan Williams classification system due to its primary mechanism of prolonging the cardiac action potential duration and refractory period through potassium channel blockade [1] [7] [8]. Unlike other class III agents (e.g., amiodarone, sotalol), bretylium uniquely combines this electrophysiological action with profound autonomic nervous system effects, making it both an antifibrillatory and antiarrhythmic compound [7].

Historical Development: From Antihypertensive to Antiarrhythmic Agent

Originally developed in 1959 as an antihypertensive agent, bretylium’s antiarrhythmic potential was discovered serendipitously by Dr. Marvin Bacaner at the University of Minnesota in 1969. During studies on cardiac metabolism in dogs with induced myocardial infarction, Bacaner observed that animals pretreated with bretylium did not develop ventricular fibrillation (VF) despite coronary artery ligation. This pivotal observation redirected bretylium’s clinical application toward arrhythmia management [3] [4] [6].

Bretylium’s transition from an antihypertensive to an antiarrhythmic was driven by its unique dual-phase autonomic effects:

  • Initial catecholamine release: Acute norepinephrine discharge from adrenergic nerve terminals.
  • Subsequent sympathetic blockade: Persistent inhibition of norepinephrine reuptake and neuronal excitability [1] [7].This biphasic action initially raised blood pressure (potentially beneficial in shock states) followed by sustained hypotension, which limited its utility in hypertension but proved valuable for cardiac stability in arrhythmias [1] [8].

Key Milestones in Clinical Adoption and Guideline Evolution

Bretylium received FDA approval in 1986 for the "short-term prevention and treatment of ventricular fibrillation and life-threatening ventricular arrhythmias unresponsive to first-line agents like lidocaine" [4]. Its adoption in emergency medicine peaked during the 1980s–1990s, supported by studies demonstrating direct defibrillation capabilities—a phenomenon not observed with other antiarrhythmics [1] [6].

Guideline evolution reflects supply and efficacy challenges:

  • 2000: Removed from ACLS guidelines due to manufacturing shortages and inconclusive survival benefit.
  • 2011: Discontinued in the U.S. after raw material scarcities halted production.
  • 2019: Reintroduced to the market by generic manufacturers, prompting reevaluation of its role in modern arrhythmia management [3] [4] [6].

Table 1: Key Milestones in Bretylium’s Clinical Journey

YearEventSignificance
1959Developed as antihypertensiveInitial clinical application
1969Bacaner patents antiarrhythmic useDiscovery of antifibrillatory properties
1986FDA approval for VF/VTFormalized as rescue therapy for shock-resistant arrhythmias
2000Removal from ACLS guidelinesSupply shortages and emergence of alternatives (amiodarone)
2011Market withdrawal (Hospira Inc.)Discontinuation due to manufacturing constraints
2019Reintroduction to U.S. marketRenewed availability for refractory arrhythmias

Properties

CAS Number

59-41-6

Product Name

Bretylium

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium

Molecular Formula

C11H17BrN+

Molecular Weight

243.16 g/mol

InChI

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1

InChI Key

AAQOQKQBGPPFNS-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br

Solubility

Freely soluble
1.54e-04 g/L

Synonyms

etylium
bretylium bromide
bretylium chloride
bretylium iodide

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.